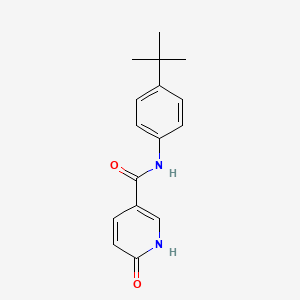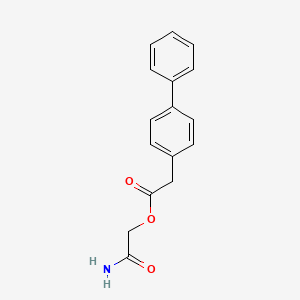
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate, also known as AOPP, is a chemical compound that has gained attention in scientific research due to its potential application in various fields. AOPP is a derivative of phenylalanine, an essential amino acid, and has been synthesized using different methods.
作用机制
The mechanism of action of (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate is not fully understood. However, studies have shown that (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate can scavenge free radicals and protect cells from oxidative stress. (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a role in memory and learning.
Biochemical and Physiological Effects:
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has been shown to have various biochemical and physiological effects. Studies have shown that (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate can protect cells from oxidative stress and reduce inflammation. (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has been shown to have antitumor activity in various cancer cell lines.
实验室实验的优点和局限性
One advantage of using (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate in lab experiments is its ability to scavenge free radicals and protect cells from oxidative stress. (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate is also relatively easy to synthesize using different methods. However, one limitation of using (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate in lab experiments is its potential toxicity at high concentrations. Additionally, the mechanism of action of (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate is not fully understood, which limits its potential application in certain fields of research.
未来方向
There are several future directions for the study of (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate. One direction is to further investigate its antioxidant properties and its potential use as a drug delivery system. Another direction is to study its mechanism of action and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and toxicity of (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate in various cell types and animal models.
合成方法
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate can be synthesized using various methods. One of the most common methods is the reaction of phenylalanine with acetic anhydride and acetic acid. The reaction takes place under reflux conditions, and the product is purified using recrystallization. Another method involves the reaction of phenylalanine with chloroacetyl chloride and triethylamine. The product is purified using column chromatography. (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate can also be synthesized using the solution-phase method, which involves the reaction of phenylalanine with ethyl chloroformate and potassium carbonate.
科学研究应用
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has potential applications in various fields of scientific research. It has been studied for its antioxidant properties and its ability to scavenge free radicals. (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, (2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species.
属性
IUPAC Name |
(2-amino-2-oxoethyl) 2-(4-phenylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c17-15(18)11-20-16(19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBDWWCUDNLJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-2-oxoethyl) 2-(4-phenylphenyl)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

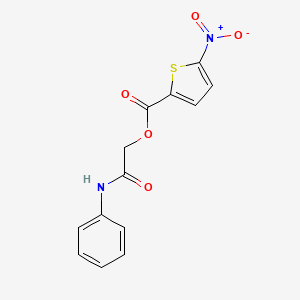
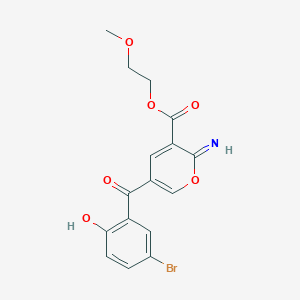
![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467409.png)
![N-[(4-chlorophenyl)methyl]-2-[2-(morpholin-4-ylmethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B7467423.png)
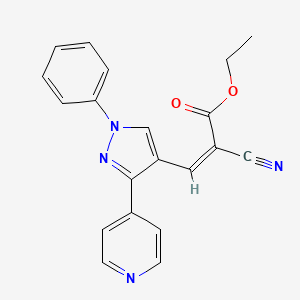
![1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467456.png)
![[2-(4-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467462.png)
![2-chloro-1-[(1S)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467469.png)
![2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B7467471.png)
![2-chloro-1-[(1R)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467478.png)


